2,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone is a versatile chemical compound known for its complex structure and diverse applications in various fields. It is characterized by the presence of two fluorine atoms, a benzophenone core, and a piperazine moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include fluorinating agents, piperazine derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized benzophenone derivatives, while substitution reactions can produce a variety of substituted benzophenone compounds .
Scientific Research Applications
2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The fluorine atoms and piperazine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone
- 3,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone
- 2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone
Uniqueness
Compared to similar compounds, 2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the piperazine moiety and the specific positioning of the fluorine atoms contribute to its distinct behavior in chemical reactions and biological interactions .
Properties
IUPAC Name |
(2,4-difluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJUHFRCZUQCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643450 |
Source
|
Record name | (2,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-31-6 |
Source
|
Record name | Methanone, (2,4-difluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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